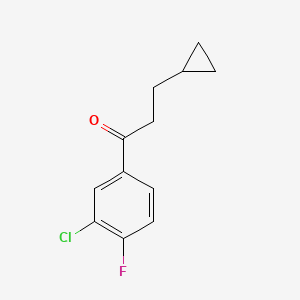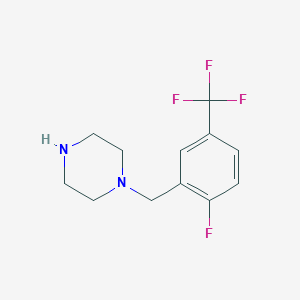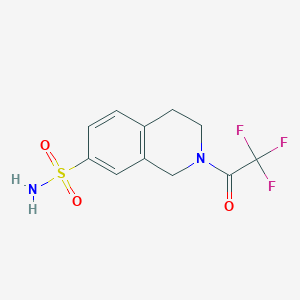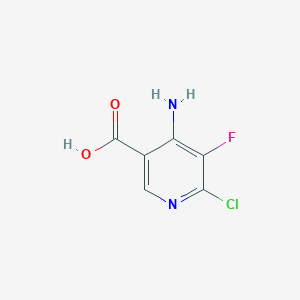
4-Amino-6-chloro-5-fluoro-pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-chloro-5-fluoro-pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with amino, chloro, fluoro, and carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-chloro-5-fluoro-pyridine-3-carboxylic acid typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of pyridine followed by amination and carboxylation reactions. Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-Amino-6-chloro-5-fluoro-pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, amines, carboxylating agents, and palladium catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-Amino-6-chloro-5-fluoro-pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties.
Biological Studies: It serves as a probe or ligand in biological assays to study enzyme interactions and other biochemical processes.
作用機序
The mechanism of action of 4-Amino-6-chloro-5-fluoro-pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target molecules and influence biological pathways.
類似化合物との比較
Similar Compounds
Isonicotinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.
Picloram: 4-Amino-3,5,6-trichloropicolinic acid, used as a herbicide.
3-Fluoropyridine-4-carboxylic Acid: A fluorinated pyridine derivative with similar structural features.
Uniqueness
4-Amino-6-chloro-5-fluoro-pyridine-3-carboxylic acid is unique due to the combination of amino, chloro, fluoro, and carboxylic acid groups on the pyridine ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C6H4ClFN2O2 |
|---|---|
分子量 |
190.56 g/mol |
IUPAC名 |
4-amino-6-chloro-5-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H4ClFN2O2/c7-5-3(8)4(9)2(1-10-5)6(11)12/h1H,(H2,9,10)(H,11,12) |
InChIキー |
GZBFTGIOXCYNSW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=N1)Cl)F)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



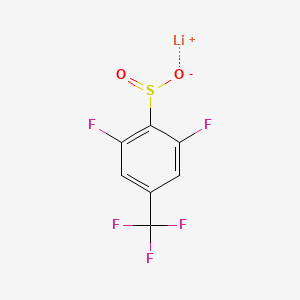

![4-Acetyl-3-Ethyl-5-Methyl-N-[2-Methyl-5-(Methylsulfamoyl)phenyl]-1h-Pyrrole-2-Carboxamide](/img/structure/B13578582.png)
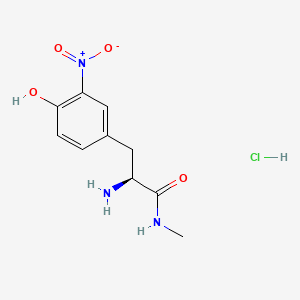
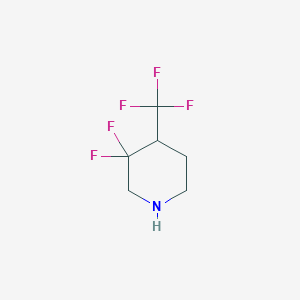
![5-Methyl-1,6-dioxaspiro[2.5]octane](/img/structure/B13578599.png)


![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B13578609.png)
